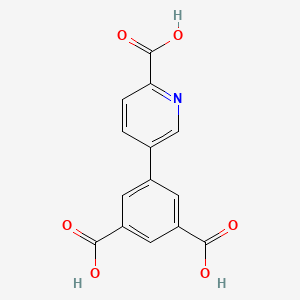

5-(3,5-Dicarboxyphenyl)picolinic acid

Description

Significance of Picolinic Acid Derivatives as Ligands

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are particularly significant ligands in coordination chemistry. nih.govnih.gov Their structural and electronic characteristics make them versatile and capable of forming stable complexes with a wide array of metal ions. nih.gov The picolinate (B1231196) group acts as a chelating agent, using its pyridine (B92270) nitrogen and a carboxylate oxygen to bind to a metal center. This N,O-donor arrangement is a fundamental reason for its widespread use in creating coordination compounds. ajol.info

Researchers utilize picolinic acid derivatives as building blocks for constructing coordination polymers, whose properties can be tuned by modifying the picolinic acid backbone. nih.gov For instance, introducing additional functional groups, such as carboxyl groups, expands the ligand's connectivity, enabling the formation of higher-dimensional networks. acs.orgrsc.org The resulting coordination polymers have shown potential in various applications, including catalysis and as luminescent sensors. acs.orgacs.org A 1D copper(II) coordination polymer based on 2-picolinic acid, for example, has been shown to be an effective catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov Furthermore, europium(III) coordination polymers constructed from ethynyl-bridged picolinate ligands have demonstrated high stability and selectivity in detecting nitroaromatic compounds and Fe³⁺ ions through luminescence quenching. acs.org

Overview of Dicarboxylate and Tricarboxylate Ligand Design Strategies

The design of dicarboxylate and tricarboxylate ligands is a critical strategy in crystal engineering to control the structure and properties of MOFs and coordination polymers. researchgate.net The number and placement of the carboxylate groups on the ligand's backbone are determinant factors in the final architecture of the coordination network. nih.gov Ligands with higher numbers of connecting points, such as tricarboxylates, can lead to frameworks with enhanced stability and tunable porosity. researchgate.net

For example, pyridine-3,5-dicarboxylic acid is a bidentate ligand that can form strong bonds with metal centers, leading to materials with high surface areas and adjustable pore sizes. nih.gov The design can be made more complex by introducing functional groups to the ligand backbone to influence the resulting topology through steric or electronic effects. nih.gov

A case in point is the tricarboxylic acid 5-(3,4-dicarboxylphenyl)picolinic acid (H₃dppa), an isomer of the title compound, which has been used to assemble a range of coordination compounds with diverse structural features, from discrete 0D complexes to 1D chains and 2D layers. rsc.org The final structure is influenced by factors such as the choice of metal ion, the degree of deprotonation of the ligand, and the use of ancillary N-donor ligands that act as "crystallization mediators". rsc.org This highlights a key strategy in ligand design: the creation of versatile building blocks whose coordination behavior can be modulated to achieve specific structural outcomes. rsc.org

| Ligand Name | Abbreviation | Number of Carboxylate Groups | Resulting Structure Dimensionality | Reference |

|---|---|---|---|---|

| 5-(3-Carboxyphenyl)picolinic acid | H₂cpic | 2 | 1D, 2D, 3D | acs.org |

| 5-(3,4-Dicarboxylphenyl)picolinic acid | H₃dppa | 3 | 0D, 1D, 2D | rsc.org |

| Pyridine-2,3-dicarboxylic acid | 2,3-pydcH₂ | 2 | 3D | rsc.org |

| Pyridine-3,5-dicarboxylic acid | PDCH₂ | 2 | 0D, 1D, 2D, 3D | rsc.org |

| 5-((4-Carboxyphenyl)ethynyl)picolinate | L₁²⁻ | 2 | Not specified | acs.org |

Hierarchical Self-Assembly in Coordination Polymers and Metal-Organic Frameworks

Hierarchical self-assembly is a fundamental concept in supramolecular chemistry that describes a stepwise process where molecular components organize into well-defined, ordered structures through noncovalent interactions. nih.govacs.org This process is central to the formation of complex biological superstructures and has been adopted as a powerful strategy for creating sophisticated coordination polymers and MOFs. nih.govacs.org

The process begins with elementary molecular units, such as metal ions and organic ligands, assembling into primary or secondary building units (SBUs). nih.govmdpi.com These SBUs then act as larger building blocks that organize into more complex, higher-order superstructures at the next level. nih.gov This multi-level organization is driven by a combination of orthogonal interactions, including metal-ligand coordination, hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov

Coordination-driven self-assembly is a particularly efficient method for constructing discrete supramolecular coordination complexes (SCCs) with well-defined shapes and sizes, which can then further self-assemble into higher-order structures. acs.org For instance, researchers have demonstrated a radical-induced hierarchical self-assembly where rhomboidal metallacycles, once formed, were driven to assemble into more complex nanostructures upon radical generation. acs.org This ability to control assembly at multiple levels provides a pathway to materials with defined morphologies, tunable properties, and advanced functions. nih.govacs.org

Research Landscape of Carboxy-Functionalized Picolinate Linkers

The research landscape for carboxy-functionalized picolinate linkers is focused on their use as versatile building blocks for creating a wide variety of functional coordination polymers. acs.orgrsc.org Scientists are exploring how to control the structural diversity of these materials by systematically varying reaction conditions. acs.orgrsc.org

Studies on ligands like 5-(3-carboxyphenyl)picolinic acid (H₂cpic) and 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) have shown that factors such as the hydrothermal reaction temperature, the nature of the metal(II) ion, and the presence of ancillary N-donor ligands can direct the assembly towards specific structural outcomes, ranging from simple mononuclear complexes to intricate 3D frameworks. acs.orgrsc.org For example, with the H₂cppca ligand, six different compounds with dimensionalities from 0D to 3D were synthesized by reacting it with various metal salts. rsc.org One of the resulting manganese-based frameworks displayed an unprecedented (3,4,5)-connected topology. rsc.org

Beyond structural exploration, current research is increasingly targeting the functional aspects of these materials. Coordination polymers derived from these linkers are being investigated for their catalytic, magnetic, and fluorescent properties. acs.orgrsc.org A manganese coordination polymer built with H₂cpic was found to be an effective and recyclable catalyst for the cyanosilylation of aldehydes. acs.org Similarly, cadmium-based compounds derived from H₂cppca have been shown to act as highly sensitive fluorescent probes for detecting acetone (B3395972) molecules. rsc.org These findings underscore the potential of carboxy-functionalized picolinate linkers in the development of new functional materials. acs.org

| Compound Formula | Ligand | Metal Ion | Ancillary Ligand | Dimensionality | Key Finding/Property | Reference |

|---|---|---|---|---|---|---|

| [Mn(μ₃-cpic)(H₂O)₂]ₙ | H₂cpic | Mn(II) | - | Not specified | Effective catalyst for cyanosilylation | acs.org |

| [Cd₂(μ₃-cpic)(μ₄-cpic)(H₂O)₂]ₙ | H₂cpic | Cd(II) | - | Not specified | Structural diversity | acs.org |

| [Mn₂(μ-Hdppa)₂(phen)₂(H₂O)₂] | H₃dppa | Mn(II) | phen | 0D | Antiferromagnetic interactions | rsc.org |

| {[Mn(μ-Hdppa)(2,2′-H₂biim)(H₂O)]·H₂O}ₙ | H₃dppa | Mn(II) | H₂biim | 1D | Antiferromagnetic interactions | rsc.org |

| {[Ni(μ-Hdppa)(μ-4,4′-bipy)(H₂O)]·H₂O}ₙ | H₃dppa | Ni(II) | 4,4′-bipy | 2D | Ferromagnetic interactions | rsc.org |

| {[Zn₃(μ₄-dppa)₂(phen)₂(H₂O)₂]·4H₂O}ₙ | H₃dppa | Zn(II) | phen | 2D | Luminescence investigated | rsc.org |

| Ni(cppca)(H₂O)₄·2H₂O | H₂cppca | Ni(II) | - | 0D (Mononuclear) | Weak antiferromagnetic interactions | rsc.org |

| {Cd₂(cppca)₂(H₂O)₅}ₙ | H₂cppca | Cd(II) | - | 1D | Fluorescent probe for acetone | rsc.org |

| {Cu(Hcppca)₂}ₙ | H₂cppca | Cu(II) | - | 2D | Weak antiferromagnetic interactions | rsc.org |

| {[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]·2H₂O}ₙ | H₂cppca | Mn(II) | - | 3D | Unprecedented (3,4,5)-connected topology | rsc.org |

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| 5-(3,5-Dicarboxyphenyl)picolinic acid | 5-(3,5-Dicarboxyphenyl)pyridine-2-carboxylic acid |

| H₂cpic | 5-(3-Carboxyphenyl)picolinic acid |

| H₃dppa | 5-(3,4-Dicarboxylphenyl)picolinic acid |

| H₂cppca | 5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid |

| 2,3-pydcH₂ | Pyridine-2,3-dicarboxylic acid |

| PDCH₂ | Pyridine-3,5-dicarboxylic acid |

| phen | 1,10-Phenanthroline (B135089) |

| H₂biim | 2,2′-Biimidazole |

| 4,4′-bipy | 4,4′-Bipyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-11(14(20)21)15-6-7/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJYQEUMYJIICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystal Growth Phenomena

Hydrothermal Synthesis Protocols for Coordination Compounds

Hydrothermal synthesis is a prevalent and powerful method for the preparation of crystalline coordination polymers. This technique involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Solvothermal synthesis, a broader category that includes hydrothermal synthesis (where water is the solvent), utilizes organic solvents or mixtures of solvents under elevated temperatures and pressures. The choice of solvent and reaction temperature plays a critical role in the formation and crystal quality of the resulting coordination polymers. For instance, in the synthesis of coordination polymers using a related ligand, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), reactions are typically carried out in a Teflon-lined stainless steel reactor at temperatures around 160 °C for 72 hours. acs.orgnih.gov The solvent system can be pure water or a mixture, such as dimethylformamide (DMF) and water. umt.edu.my The slow cooling of the reaction vessel is often crucial for obtaining single crystals suitable for X-ray diffraction analysis. acs.org

A study on the synthesis of coordination polymers from 5-(3-carboxyphenyl)picolinic acid (H2cpic), a close structural analog, demonstrated the assembly of eight new compounds through hydrothermal methods. nih.gov These syntheses were conducted in aqueous solutions containing the respective metal(II) chloride salts and the organic linker. nih.gov

Table 1: Representative Solvothermal Reaction Parameters for Pyridine-Dicarboxylate based Coordination Polymers

| Ligand | Metal Salt(s) | Solvent(s) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | MnCl₂, CoCl₂, NiCl₂, CuCl₂ | Water | 160 | 72 |

| 5-(3-carboxyphenyl)picolinic acid | MnCl₂, CdCl₂, ZnCl₂ | Water | Not specified | Not specified |

| Pyridine-3,5-dicarboxylic acid | Co(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O | DMF/Water | 50 | 0.25 |

This table presents data from various studies on related pyridine-dicarboxylic acid ligands to illustrate typical reaction conditions. acs.orgumt.edu.mynih.govrsc.org

The pH of the reaction medium is a critical parameter that significantly influences the deprotonation state of the carboxylic acid groups on the 5-(3,5-Dicarboxyphenyl)picolinic acid ligand. This, in turn, dictates the coordination modes of the ligand and the final architecture of the resulting coordination polymer. osti.govacs.org By tuning the pH, it is possible to control the formation of different structural motifs, from simple mononuclear complexes to complex three-dimensional frameworks. osti.gov

For example, in the synthesis of coordination polymers with a dicarboxyl-functionalized ligand, adjusting the pH from acidic to basic resulted in a switch from one-dimensional (1D) double-chain structures to a mononuclear complex and a different type of 1D zig-zag polymer. osti.gov Similarly, studies on other dicarboxylate ligands have shown that even slight variations in pH can lead to the formation of structurally distinct coordination polymers. nih.gov The deprotonation process of the carboxylic acid groups is directly affected by the pH, leading to different coordination possibilities with the metal ions. acs.org

Auxiliary ligands, also known as co-ligands or crystallization mediators, are frequently employed in the synthesis of coordination polymers to control the structure and dimensionality of the final product. These are typically N-donor ligands, such as 1,10-phenanthroline (B135089) (phen) and 2,2′-bipyridine (bipy), which can coordinate to the metal centers and influence the self-assembly process. acs.orgnih.govresearchgate.net

The introduction of these auxiliary ligands can prevent the formation of overly dense and interpenetrated frameworks, leading to more open and predictable structures. For instance, in the synthesis of coordination polymers with 5-(3,4-Dicarboxylphenyl)picolinic acid, various N-donor supporting ligands like 1,10-phenanthroline and 4,4′-bipyridine were used as crystallization mediators. researchgate.net The choice of the auxiliary ligand can have a profound impact on the final topology of the coordination polymer. acs.orgnih.gov The coordination preferences of these ligands, whether they act as chelators, linkers, or terminal ligands, guide the assembly of the metal-organic architecture. nih.gov

Solution-Phase Assembly Approaches

While hydrothermal and solvothermal methods are common, solution-phase assembly at or near room temperature offers a more energy-efficient and potentially faster route to certain coordination polymers and metal-organic frameworks (MOFs). rsc.org These methods often involve the slow evaporation of a solvent from a solution containing the metal salt and the organic linker. researchgate.net

Three new metal-organic coordination polymers based on pyridine-2,3-dicarboxylic acid were successfully synthesized at room temperature. rsc.org This demonstrates that for certain systems, the high temperatures and pressures of solvothermal synthesis are not a prerequisite for the formation of crystalline, well-defined structures. Another approach involves using the salt of the organic linker rather than the protonated acid, which can improve solubility in aqueous media and facilitate synthesis at room temperature. lookchem.com

Electrochemical Synthesis Methods for Metal-Organic Frameworks

Electrochemical synthesis is an emerging and powerful technique for the deposition of thin films of metal-organic frameworks (MOFs) onto conductive substrates. rsc.orgrsc.org This method offers precise control over film thickness and morphology and can often be performed under mild conditions. rsc.org The process typically involves either the anodic dissolution of a metal electrode in the presence of the organic linker or the cathodic deposition induced by a local pH change at the electrode surface. rsc.org

While specific examples of the electrochemical synthesis of MOFs using this compound are not yet prevalent in the literature, the principles have been demonstrated for other pyridine-based dicarboxylic acid ligands. rsc.org For instance, MOFs based on pyridine-3,5-dicarboxylate (B1229872) have been electrochemically analyzed. rsc.org The electrochemical deposition of MOFs is a promising area for creating functional surfaces for applications in sensors, catalysis, and separation. rsc.org

Coordination Chemistry and Structural Elucidation

Ligand Coordination Modes and Denticity

The versatility of 5-(3,5-Dicarboxyphenyl)picolinic acid as a ligand stems from its multiple potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. This multidentate character allows it to bridge multiple metal centers, forming extended networks. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction temperature. acs.orgrsc.org

The carboxylate groups of this ligand exhibit remarkable flexibility in their coordination to metal centers, adopting monodentate, bidentate, and bridging modes. This adaptability is a key factor in the structural diversity of the resulting coordination polymers. acs.org For instance, in various metal-organic frameworks, carboxylate groups have been observed to coordinate in several distinct ways. mdpi.com

The different binding modes of the carboxylate groups are crucial in determining the dimensionality and topology of the final structure. A monodentate coordination involves one oxygen atom from the carboxylate group binding to a metal center. In a bidentate mode, both oxygen atoms of the same carboxylate group chelate to a single metal ion. The bridging mode, which is fundamental to the formation of extended networks, involves the carboxylate group linking two different metal centers. acs.orgmdpi.com

Infrared spectroscopy is a useful tool for diagnosing the coordination mode of carboxylate groups. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can provide insights into its binding preference. nih.govnih.gov

Table 1: Common Carboxylate Coordination Modes

| Coordination Mode | Description | Role in Structure Formation |

|---|---|---|

| Monodentate | One oxygen atom binds to a single metal ion. acs.org | Often acts as a terminal or chain-capping group. |

| Bidentate Chelate | Both oxygen atoms bind to the same metal ion. acs.org | Forms stable chelate rings, influencing local geometry. |

| Bidentate Bridge | Each oxygen atom binds to a different metal ion, linking them. acs.org | Essential for building 1D, 2D, or 3D network structures. |

The nitrogen atom within the pyridine ring serves as a crucial coordination site, acting as an N-donor. acs.org In the majority of coordination polymers constructed from ligands containing a pyridine-dicarboxylate core, this nitrogen atom is actively involved in binding to the metal center. acs.org This participation is fundamental to the ligand's function as a mixed N,O-donor. The coordination of the pyridine nitrogen, in conjunction with the carboxylate groups, allows for the formation of stable, often five- or six-membered, chelate rings with the metal ion. nih.gov The involvement of the pyridine nitrogen is a consistent feature that guides the assembly of complex architectures. acs.orgacs.org

The simultaneous coordination of both the pyridine nitrogen and the carboxylate oxygens gives this compound its character as a mixed-donor ligand. acs.org This dual functionality allows for the creation of varied and complex coordination geometries around the metal center. Researchers have reported distorted octahedral and trigonal bipyramidal geometries in complexes formed with analogous pyridine-dicarboxylate ligands. acs.org For example, a cobalt complex has been observed with a {CoN₃O₃} octahedral environment, where the metal is bound by three nitrogen and three oxygen atoms from the surrounding ligands. acs.org The resulting structures can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional polymers, depending on how these coordination geometries link together. rsc.org

Structural Characterization Techniques in Research

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the atomic arrangement in crystalline materials. For coordination polymers derived from this compound, SC-XRD analysis provides detailed insights into the coordination environment of the metal ions, the binding modes of the ligand, and the precise connectivity of the resulting network. mdpi.comrsc.org

Through this technique, a wide array of structures has been characterized, including discrete mononuclear units, 1D chains, 2D layers, and complex 3D frameworks. rsc.orgrsc.org For example, the analysis of a series of compounds synthesized with a similar rigid ligand, 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid, revealed structures ranging from simple mononuclear complexes of nickel and cobalt to a highly complex 3D manganese framework with an unprecedented topology. rsc.org These detailed structural solutions are essential for understanding the relationship between the ligand's design and the final material's architecture.

Table 2: Examples of Structures Determined by SC-XRD

| Compound Family | Metal Ion(s) | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| H₂cppca Complexes | Ni(II), Co(II) | 0D (Mononuclear) | Discrete metal complexes with coordinated water molecules. | rsc.org |

| H₂cppca Complexes | Cd(II) | 1D | One-dimensional polymeric chains. | rsc.org |

| H₂cppca Complexes | Cu(II) | 2D | Two-dimensional layered network. | rsc.org |

| H₂cppca Complexes | Mn(II) | 3D | Three-dimensional framework with a novel topology. | rsc.org |

While single-crystal X-ray diffraction provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of bulk, polycrystalline materials. Its primary use in the context of coordination polymers is to confirm the phase purity of a synthesized sample. mdpi.com This is achieved by comparing the experimental PXRD pattern of the bulk material to a pattern simulated from the single-crystal X-ray diffraction data. youtube.com A good match between the two patterns indicates that the bulk sample consists of a single, pure crystalline phase corresponding to the analyzed single crystal. mdpi.comresearchgate.net

PXRD is also crucial for confirming that the crystal structure is representative of the entire batch of the synthesized material. acs.orgrsc.org This technique is routinely used alongside elemental analysis, IR spectroscopy, and thermogravimetric analysis to provide a comprehensive characterization of new coordination compounds. rsc.org

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| H₂cpic | 5-(3-Carboxyphenyl)picolinic acid |

| H₂pdba | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid |

| H₂cppca | 5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid |

| H₄BDP | 2,6-bis(3,5-Dicarboxyphenyl)pyridine |

| H₃L | 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole |

| pydco²⁻ | Pyridine-2,5-dicarboxylic acid N-oxide anion |

| HPic | Picolinic acid |

| H₂Dpic | Dipicolinic acid |

| H₂Chel | Chelidamic acid |

| H₂Cldpic | 4-Chlorodipicolinic acid |

| H₂pdda | 4,4′-(1,3-Phenylenedioxy)dibenzoic acid |

| bpy | 2,2′-Bipyridine |

| bib | 1,4-Bis(imidazol-1-yl)benzene |

| bpp | 1,3-Bis(4-pyridyl)propane |

| bit | 1,4-Bis(imidazol-1-ylmethyl)benzene |

| phen | 1,10-Phenanthroline (B135089) |

Supramolecular Interactions in Crystal Packing

Hydrogen bonding is a predominant feature in the crystal structures of metal complexes involving picolinic acid derivatives. nih.gov In the case of coordination polymers based on ligands structurally similar to H₃dppa, such as 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, extensive hydrogen bonding networks involving coordinated water molecules and carboxylate groups are observed. acs.org These interactions are critical in linking adjacent complex molecules, often forming three-dimensional supramolecular frameworks. researchgate.net For instance, in some crystal structures, water molecules act as bridges, connecting different parts of the structure through O-H···O hydrogen bonds. nih.govnih.gov These networks can create intricate patterns, such as water-bridged dimers with specific graph-set notations. nih.gov The presence of both hydrogen-bond donors and acceptors within the H₃dppa ligand, along with coordinated water molecules, facilitates the formation of robust and predictable hydrogen-bonded motifs that direct the self-assembly process. mdpi.com

Metal Center Geometry and Coordination Environment

The coordination of this compound to metal centers results in a variety of coordination geometries, which are influenced by the nature of the metal ion, the deprotonation state of the ligand, and the presence of co-ligands or solvent molecules.

In many coordination polymers formed with picolinic acid derivatives, the metal centers adopt a distorted octahedral geometry. nih.govresearchgate.net This is a common coordination environment for many transition metals. iitk.ac.in For example, in a nickel(II) complex with a related pyridine-dicarboxylic acid ligand, the Ni(II) center is six-coordinate with a distorted octahedral {NiN₂O₄} geometry. acs.org Similarly, a cobalt(II) complex exhibits a distorted octahedral {CoN₃O₃} environment. nih.gov The distortion from ideal octahedral geometry can be attributed to factors such as the Jahn-Teller effect, particularly in d⁹ complexes like Cu(II), or steric hindrance from bulky ligands. libretexts.orglibretexts.org The flexibility of the H₃dppa ligand, with its multiple coordination sites, can also contribute to the adoption of various coordination numbers and geometries, including five-coordinate distorted trigonal bipyramidal arrangements. acs.orgnih.gov

The following table provides examples of coordination geometries observed in complexes with ligands analogous to H₃dppa.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Distorted Octahedral {NiN₂O₄} | acs.org |

| Co(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Distorted Octahedral {CoN₃O₃} | nih.gov |

| Zn(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Distorted Trigonal Bipyramidal {ZnN₂O₃} | nih.gov |

| Cd(II) | Adamantanedicarboxylate | Distorted Octahedral {CdN₂O₄} | researchgate.net |

Furthermore, coordinated water molecules are pivotal in forming extensive hydrogen-bonding networks. They can act as hydrogen bond donors, forming O-H···O bonds with carboxylate groups of the ligand or with other water molecules (both coordinated and lattice). nih.govnih.gov In some structures, water molecules bridge metal centers, creating one-dimensional chains or more complex networks. mdpi.com The presence and coordination mode of water molecules can thus dictate the dimensionality and topology of the resulting coordination polymer. mdpi.com

Advanced Functional Properties of Derived Coordination Architectures

Luminescence and Sensing Applications

Luminescent Metal-Organic Frameworks (LMOFs) are a prominent class of materials recognized for their potential in chemical sensing. ccspublishing.org.cn Their porous nature allows for interaction with guest molecules (analytes), while their inherent luminescence, often derived from lanthanide metal centers or the organic linker, provides a signal that can be modulated upon host-guest interaction. ccspublishing.org.cnmdpi.com

Lanthanide-based MOFs (Ln-MOFs) are particularly advantageous for sensing applications due to the unique photophysical properties of lanthanide ions (Ln³⁺), such as sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts. ccspublishing.org.cn In these systems, the organic ligand often acts as an "antenna," absorbing excitation energy and transferring it efficiently to the central Ln³⁺ ion, which then emits light. ccspublishing.org.cn

Research on a porous anionic Ln-MOF platform using the analogous ligand 5-(4-carboxyphenyl)picolinic acid (H₂CPA) has demonstrated high selectivity and sensitivity for the detection of ferric ions (Fe³⁺). nih.gov The europium-based MOF, [Me₂NH₂][Eu(CPA)₂(H₂O)₂], was shown to be an effective luminescent probe for Fe³⁺ in both aqueous solutions and biological conditions. nih.gov The high selectivity for Fe³⁺ over other metal ions is a critical feature for practical sensing applications. Upon introduction of Fe³⁺, a significant quenching of the Eu³⁺ luminescence is observed. nih.gov

Specific studies detailing the use of MOFs derived from 5-(3,5-Dicarboxyphenyl)picolinic acid for the detection of Eu³⁺ or Dy³⁺ ions as analytes were not found in the searched literature.

| Analyte | Selectivity | Observed Effect |

|---|---|---|

| Fe³⁺ | High | Luminescence Quenching |

While Ln-MOFs constructed from other polycarboxylate ligands have shown capabilities in sensing anions like chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), specific research detailing the use of frameworks derived from this compound for this purpose is not available in the provided search results. nih.gov

The detection of biologically significant small molecules is a key area of research for LMOFs. ccspublishing.org.cnrsc.org Frameworks have been designed to detect various organic analytes, including antibiotics, amino acids, and biomarkers like uric acid. nih.govrsc.org However, studies specifically employing MOFs synthesized with the this compound ligand for the detection of these particular small organic molecules were not identified in the searched literature.

The change in luminescence intensity—either quenching (decrease) or enhancement (increase)—is the primary mechanism for sensing in LMOFs. In the case of the Fe³⁺ detection by the [Me₂NH₂][Eu(CPA)₂(H₂O)₂] framework, the observed luminescence quenching is attributed to the absorption of the excitation energy by the Fe³⁺ ions, which competes with the ligand's ability to absorb that energy and transfer it to the Eu³⁺ centers. mdpi.comnih.gov This competitive absorption between the analyte and the framework's "antenna" ligand is a common quenching mechanism. mdpi.com Weak interactions between the analyte and Lewis basic sites on the ligand can also lead to changes in the luminescent signal. mdpi.com

This principle was successfully demonstrated in the system based on the analogue ligand 5-(4-carboxyphenyl)picolinic acid. By systematically varying the Eu³⁺/Tb³⁺ ratio within the framework, researchers could achieve dichromatic emissions and produce the three primary colors (Red, Green, Blue), ultimately leading to the generation of white light from a single MOF platform. nih.gov Such materials are of great interest for applications in solid-state lighting and display technologies. rsc.org

| Lanthanide Composition | Observed Emission |

|---|---|

| Eu³⁺ only | Red |

| Tb³⁺ only | Green |

| Mixed Eu³⁺/Tb³⁺/Gd³⁺ | Tunable (including RGB and White Light) |

Lanthanide-Based Metal-Organic Frameworks (Ln-MOFs) for Luminescent Sensing

Catalytic Applications and Mechanisms

The inherent structural and chemical features of coordination architectures based on this compound and its analogs make them highly effective catalysts in a variety of organic reactions. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic moieties, leading to multifunctional catalysts.

Photocatalytic Activity in Organic Transformations

Coordination polymers derived from ligands structurally similar to this compound have demonstrated notable photocatalytic activity for the degradation of organic pollutants. For instance, a series of coordination polymers based on 5-(3,4-dicarboxylphenyl)picolinic acid, an isomer of the title compound, were shown to be active in the photocatalytic degradation of methylene (B1212753) blue under UV irradiation. The efficiency of these catalysts was found to be dependent on the nature of the metal center, with a nickel(II)-based polymer exhibiting the highest activity. This performance is often correlated with the material's band gap energy.

Similarly, coordination polymers constructed from 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, which shares the dicarboxyphenyl moiety, have been investigated as photocatalysts for the decomposition of both the antibiotic dinitrozole and the dye rhodamine B. mdpi.com A manganese(II)-based polymer, in particular, showed high degradation efficiencies for both pollutants within a short irradiation time. mdpi.com The proposed mechanism involves the photo-excitation of electrons from the valence band to the conduction band of the semiconductor-like coordination polymer, generating electron-hole pairs. These charge carriers then react with molecular oxygen and water to produce reactive oxygen species, such as superoxide (B77818) radicals, which are responsible for the degradation of the organic molecules. mdpi.com Furthermore, cadmium(II) coordination polymers have also been noted for their semiconductive nature and good photocatalytic activities in the degradation of methylene blue. nih.gov

Heterogeneous Catalysis (e.g., Knoevenagel Condensation)

Coordination polymers have emerged as highly efficient and recyclable heterogeneous catalysts for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Research on a close analog, 5-(3′,5′-dicarboxylphenyl)nicotinic acid, has shown that its derived coordination polymers can act as effective catalysts for this reaction, achieving high yields of the condensation product. nih.gov The catalytic performance can be optimized by tuning reaction parameters such as temperature, catalyst loading, and solvent. The reusability of these catalysts is a significant advantage, allowing for multiple reaction cycles without a significant loss of activity. nih.govnih.govresearchgate.net

The catalytic activity in Knoevenagel condensation is often attributed to the Lewis acidic metal centers within the coordination polymer structure, which activate the carbonyl group of the aldehyde substrate. nih.gov The basic sites on the organic linker can also play a role in activating the methylene nucleophile. For example, in a study of coordination polymers derived from 4,4′-(pyridine-3,5-diyl)dibenzoic acid, a copper(II)-based 3D metal-organic framework demonstrated the best catalytic performance for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, achieving up to 99% product yield. nih.gov The substrate scope of these catalysts is often broad, accommodating various substituted benzaldehydes.

| Entry | Benzaldehyde Derivative | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 99 |

| 2 | 4-Methylbenzaldehyde | 98 |

| 3 | 4-Methoxybenzaldehyde | 99 |

| 4 | 4-Hydroxybenzaldehyde | 96 |

| 5 | 4-Chlorobenzaldehyde | 99 |

| 6 | 4-Bromobenzaldehyde | 99 |

| 7 | 4-Nitrobenzaldehyde | 99 |

Support for Noble Metal Nanoparticles in Catalytic Reductions

The porous and highly structured nature of coordination architectures makes them excellent supports for the immobilization of noble metal nanoparticles (NPs). This strategy combines the catalytic prowess of noble metals like gold (Au), silver (Ag), and palladium (Pd) with the stability and high surface area of the support, leading to enhanced catalytic activity and recyclability. These composite materials have shown great promise in the catalytic reduction of environmental pollutants, such as 4-nitrophenol (B140041).

The primary challenge in using noble metal NPs is their tendency to agglomerate, which deactivates the catalyst. nih.gov Encapsulating or supporting these NPs within the pores of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) effectively prevents this aggregation. mdpi.comnih.govnih.gov The porous structure of the framework also allows for the efficient diffusion of reactants to the active metal sites. For instance, Au NPs immobilized in the shells of a core-shell structured Fe3O4@COF have demonstrated remarkable catalytic activity in the reduction of 4-nitrophenol and methylene blue. researchgate.net The rate of reduction can be influenced by the size of the noble metal particles, with smaller particles generally exhibiting higher catalytic activity.

Investigation of Active Sites and Reaction Pathways

Understanding the nature of the active sites and the reaction mechanism is crucial for the rational design of more efficient catalysts. In coordination polymer-based catalysts, both the metal centers and the organic linkers can serve as active sites. For example, in a study of a 1D copper(II) coordination polymer based on 2-picolinic acid for a "click" reaction, it was proposed that the copper center, in coordination with the picolinic acid ligand, facilitates the deprotonation of the alkyne and the subsequent cycloaddition with the azide. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are often employed to support proposed mechanisms. nih.govresearchgate.net In the aforementioned click reaction, DFT studies helped to elucidate the plausible pathway involving the formation of a Cu(I)-acetylide complex, coordination of the organic azide, and subsequent ring formation to yield the triazole product. nih.govresearchgate.net The investigation of the oxidation states of the metal centers, for example through X-ray Photoelectron Spectroscopy (XPS), can also provide valuable insights into the catalytic cycle. In some cobalt-based coordination polymers, the presence of mixed valence states (Co(II)/Co(III)) has been identified and linked to their catalytic activity. nih.govacs.org

Adsorption and Separation Properties

The well-defined pore structures and high surface areas of coordination architectures derived from this compound and its analogs make them promising candidates for adsorption and separation applications, particularly for gas storage and capture.

Gas Adsorption Studies (e.g., CO2 Capture)

Metal-organic frameworks (MOFs) have been extensively studied for their potential in carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. rsc.org The efficiency of CO2 adsorption in MOFs is influenced by factors such as pore volume and the heat of adsorption. rsc.org MOFs can be designed to have high selectivity for CO2 over other gases like nitrogen (N2) and methane (B114726) (CH4). rsc.org

Strategies to enhance CO2 adsorption capacity and selectivity in MOFs include the introduction of open metal sites, functionalization of the organic linkers with amine groups, and the use of interpenetrated frameworks. rsc.org For example, zirconium-based MOFs have been synthesized that exhibit high surface areas and good CO2 adsorption capacities. nih.gov In some cases, the adsorbed CO2 can be utilized in subsequent chemical transformations, creating a dual-purpose material for both capture and conversion. nih.gov

The interaction between CO2 and the MOF framework is often a key determinant of the adsorption properties. Studies on the M2(dobdc) series of MOFs (where M is a divalent metal) have shown that CO2 binds to the open metal sites through strong electrostatic interactions. rsc.org The strength of this interaction, and thus the heat of adsorption, varies with the identity of the metal cation.

| Metal (M) | Qst (kJ/mol) |

|---|---|

| Mg | 47 |

| Mn | 43 |

| Fe | 41 |

| Co | 39 |

| Ni | 41 |

| Zn | 36 |

Dye Adsorption and Wastewater Remediation

The porous nature and tunable surface chemistry of MOFs make them excellent candidates for removing organic pollutants, such as synthetic dyes, from industrial wastewater. researchgate.netresearchgate.net Frameworks built from ligands similar to this compound have demonstrated significant potential for the selective adsorption and photocatalytic degradation of dye molecules. nih.govmdpi.com

The efficiency of these materials stems from their high surface area, porous structure, and the potential for strong electrostatic interactions between the framework and charged dye molecules. researchgate.net For instance, anionic MOFs can selectively adsorb cationic dyes like Methylene Blue (MB) and Azure A (AA⁺) through ion exchange mechanisms. nih.gov In one study, a porous cadmium-based coordination polymer demonstrated a remarkable adsorption capacity for cationic dyes, adsorbing up to 698.2 mg·g⁻¹ of Azure A and 573.2 mg·g⁻¹ of Methylene Blue. nih.gov The material also showed excellent recyclability, maintaining its performance for at least five cycles of AA⁺ adsorption. nih.gov

Furthermore, certain coordination polymers act as effective photocatalysts for breaking down organic dyes under light irradiation. A series of coordination polymers synthesized with the ligand 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole and various transition metals (Ni(II), Mn(II), Cd(II)) were tested for their ability to degrade rhodamine B (RhB) and the antibiotic dinitrazole (DTZ). mdpi.com The Mn(II)-based polymer was particularly effective, degrading 95.0% of RhB within 45 minutes. mdpi.com Similarly, coordination polymers based on the ligand 5-(3,4-Dicarboxylphenyl)picolinic acid have also been studied as photocatalysts for the degradation of methylene blue. rsc.org

| Framework Ligand/Catalyst | Metal Ion | Target Pollutant | Key Finding | Reference |

|---|---|---|---|---|

| 3,4-di(3,5-dicarboxyphenyl)phthalic acid | Cd(II) | Azure A (AA⁺), Methylene Blue (MB⁺) | Selective adsorption of cationic dyes with max capacities of 698.2 mg/g (AA⁺) and 573.2 mg/g (MB⁺). nih.gov | nih.gov |

| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Mn(II) | Rhodamine B (RhB) | Photocatalytic degradation of 95.0% of RhB within 45 minutes. mdpi.com | mdpi.com |

| 5-(3,5-dicarboxybenzyloxy) isophthalic acid | Co(II), Zn(II), Cd(II) | Methylene Blue (MB) | Complexes showed obvious photocatalytic degradation effects on MB. researchgate.net | researchgate.net |

| 5-(3,4-Dicarboxylphenyl)picolinic acid | Ni(II) | Methylene Blue (MB) | The Ni(II) coordination polymer was found to be the most active photocatalyst for MB degradation among the tested compounds. rsc.org | rsc.org |

Porosity and Pore Volume Analysis

The porosity of metal-organic frameworks is a critical determinant of their functionality in applications like gas storage and molecular separation. covalentmetrology.com This property is typically characterized by gas sorption analysis, most commonly using nitrogen (N₂) at 77 K. The resulting N₂ adsorption-desorption isotherm provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution. researchgate.net

The shape of the isotherm indicates the type of porosity. A Type I isotherm, characterized by a rapid uptake of gas at low relative pressures, is indicative of a microporous solid (pore size < 2 nm), which is typical for many MOFs. nih.gov From these isotherms, several key parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. MOFs are known for their exceptionally high surface areas, with some exceeding 3000 m²/g. researchgate.net

Pore Volume: The total pore volume is often calculated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.95), based on the Gurvich rule. covalentmetrology.com

Pore Size Distribution: Techniques like Non-Local Density Functional Theory (NLDFT) are applied to the isotherm data to calculate the distribution of pore sizes within the material. covalentmetrology.comnih.gov

For example, a study on a porous coordination polymer derived from 3,4-di(3,5-dicarboxyphenyl)phthalic acid and Cd²⁺ calculated a total potential guest-accessible void volume of 4327 ų per unit cell. nih.gov Another MOF, CIM-80, exhibited a Type I isotherm, confirming its microporous nature, with a calculated micropore volume of 0.41 cm³/g and a BET surface area of 798 m²/g. nih.gov The analysis of various MOFs reveals a wide range of porosities, which can be tuned by selecting different metal ions and organic linkers. mdpi.comresearchgate.net

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Analysis Method | Reference |

|---|---|---|---|---|

| MOF-5 | 1080 - 3846 | Not Specified | N₂ Adsorption | researchgate.net |

| MOF-177 | 2970 | 1.11 | N₂ Adsorption | nih.gov |

| Zr-based MOF-525 | 2511 | 1.21 | N₂ Adsorption | mdpi.com |

| CIM-80 | 798 | 0.63 (cumulative) | N₂ Adsorption, NLDFT | nih.gov |

| Co(II)-btdc MOF | 667 | Not Specified | N₂ Adsorption | nih.gov |

Magnetic Properties of Metal-Organic Frameworks

When paramagnetic metal ions are incorporated as nodes in a MOF, the resulting material can exhibit interesting magnetic properties. nih.govmdpi.com Ligands like this compound can create diverse coordination environments that mediate magnetic interactions between metal centers. The study of these properties is crucial for the development of molecular magnets and spintronic devices.

Correlation of Structure with Magnetic Behavior

The magnetic behavior of a MOF is intrinsically linked to its crystal structure. Factors such as the nature of the metal ion, its coordination geometry, and the distance and angles between adjacent metal centers, as defined by the bridging ligands, all play a critical role. rsc.orgmdpi.com

Coordination polymers constructed from ligands analogous to this compound have demonstrated a range of magnetic phenomena. For example, in a series of compounds made with 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid, the resulting frameworks with Co(II), Mn(II), and Ni(II) were analyzed. rsc.org The diverse metal-ligand coordination schemes, which included mononuclear, dinuclear, and trinuclear metal clusters, directly influenced the magnetic properties. rsc.org Similarly, a study using the ligand 2,6-bis(3,5-dicarboxyphenyl)pyridine produced Co(II), Mn(II), and Fe(II) complexes with distinct structures, including dinuclear units and 1D chains, which in turn led to different magnetic behaviors for each compound. rsc.org The final magnetic properties are often the result of complex three-dimensional networks where the ligand facilitates long-range magnetic ordering.

Exchange Coupling Interactions

The magnetic interaction between two adjacent paramagnetic metal centers, known as exchange coupling, is transmitted through the bridging organic ligand. This interaction can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel). The nature and strength of this coupling are typically investigated by measuring the magnetic susceptibility of the material as a function of temperature (χT vs. T plot).

Antiferromagnetic Coupling: A decrease in the χT product upon cooling typically indicates the presence of antiferromagnetic interactions between the metal centers. This is a commonly observed behavior in MOFs. For instance, weak antiferromagnetic coupling was reported for Co(II), Mn(II), and Ni(II) frameworks based on 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid. rsc.org Similarly, Co(II)-based coordination polymers constructed from 3,5-pyridinedicarboxylic acid also showed antiferromagnetic exchange interactions. mdpi.com In a Co(II) polymer derived from 5-(3,5-dicarboxybenzyloxy) isophthalic acid, antiferromagnetic interactions between the Co(II) ions were also confirmed. researchgate.net

Ferromagnetic Coupling: An increase in the χT product upon cooling suggests ferromagnetic interactions. While less common, this behavior has been observed. For example, a 2D coordination polymer of Ni(II) with 5-(3,4-dicarboxylphenyl)picolinic acid exhibited ferromagnetic interactions between adjacent metal centers. rsc.org A Co(II) polymer built with 3,4-pyridinedicarboxylic acid also showed ferromagnetic exchange. mdpi.com

The Curie-Weiss law is often used to analyze the magnetic susceptibility data in the high-temperature region, where a negative Weiss constant (θ) is indicative of dominant antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and bonding in molecules and materials. For ligands like 5-(3,5-Dicarboxyphenyl)picolinic acid, DFT studies are crucial for understanding the nature of its interactions with metal centers. These studies can elucidate the coordination modes of the ligand and the geometry of the resulting metal complexes.

While direct DFT studies on this compound are not extensively documented in the provided search results, insights can be drawn from studies on analogous compounds such as dipicolinic acid (pyridine-2,6-dicarboxylic acid) and its derivatives. researchgate.netresearchgate.net DFT calculations on metal complexes of dipicolinic acid have revealed that the coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups, forming stable chelate rings. ajol.info The nature of the metal-ligand bond, whether predominantly ionic or covalent, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. researchgate.net For instance, in related complexes, the interaction between the metal ion and the ligand's donor atoms is often found to have a significant ionic character. researchgate.net

DFT can also be used to investigate the thermodynamic stability of different isomers and conformers of metal complexes. nih.gov The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data. researchgate.net Studies on similar systems have employed hybrid functionals like B3LYP to good effect. researchgate.net The insights from such computational studies are invaluable for designing new metal-organic frameworks (MOFs) and coordination polymers with desired properties.

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medmedchem.com This method is widely used in drug discovery and materials science to understand binding interactions and to estimate the binding affinity between a ligand and a receptor. nih.govmdpi.com

For this compound, molecular docking could be employed to study its potential as a building block in supramolecular chemistry or as a ligand for biological targets. The binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A more negative binding energy generally suggests a more stable complex. nih.gov

In the context of designing functional materials, docking simulations could predict how this ligand might interact with different metal ions or clusters, providing a rationale for the synthesis of new materials with specific topologies. The process involves preparing the 3D structures of the ligand and the receptor (e.g., a metal ion or a protein active site), followed by running the docking algorithm to generate and score different binding poses. mdpi.com The analysis of the best-docked poses can reveal key intermolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for the stability of the complex. researchgate.net

| Parameter | Description | Typical Output |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. | A numerical score, often in kcal/mol. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | A 3D structural model. |

| Intermolecular Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. | A list or visualization of interacting residues/atoms. |

Prediction of Structural and Topological Characteristics

The structural and topological characteristics of coordination polymers and MOFs are largely determined by the geometry of the organic ligand and the coordination preferences of the metal ion. The ligand this compound possesses three carboxylic acid groups and one pyridine nitrogen atom, making it a versatile building block for constructing complex architectures.

Based on studies of similar polycarboxylate ligands, it can be predicted that this compound can adopt various coordination modes, leading to a diversity of structural topologies. rsc.orgrsc.org The deprotonation state of the carboxylic acid groups, which can be controlled by factors like pH and solvent, plays a significant role in the final structure. rsc.org For instance, a related ligand, 2,6-bis(3,5-dicarboxyphenyl)pyridine, has been shown to form coordination polymers with different dimensionalities (1D, 2D, and 3D) and topologies depending on the metal ion and reaction conditions. rsc.org

The topological analysis of the resulting networks can be performed using software that simplifies the complex structure into a set of nodes (representing the metal ions or clusters and the ligand) and linkers. This allows for the classification of the network topology using symbols like the Schläfli symbol. rsc.org The predicted structures can range from simple 1D chains to complex 3D frameworks with intricate connectivity. rsc.org

| Factor | Influence on Structure and Topology | Example from Analogous Systems |

| Metal Ion | The coordination number and preferred geometry of the metal ion dictate the connectivity of the network. | Different metal ions (e.g., Cu(II), Co(II), Mn(II)) with the same ligand can lead to different framework topologies. rsc.org |

| Ligand Conformation | The flexibility of the ligand allows it to adopt different conformations to accommodate the coordination environment of the metal ion. | The rotation around the single bonds in the ligand can lead to different spatial arrangements of the donor atoms. |

| Reaction Conditions | Parameters such as temperature, solvent, and pH can influence the deprotonation state of the ligand and the kinetics of crystal growth. | The ratio of mixed solvents has been shown to alter the coordination modes of a similar ligand, resulting in different structures. rsc.org |

Electronic Structure and Spectroscopic Property Simulations

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in simulating and interpreting the electronic structure and spectroscopic properties of molecules. researchgate.net For this compound and its metal complexes, these simulations can provide valuable information about their photophysical properties, such as absorption and emission spectra.

Simulations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a key determinant of the molecule's electronic properties and reactivity. researchgate.net The electronic transitions responsible for the observed absorption bands in the UV-Vis spectrum can be assigned based on TD-DFT calculations. researchgate.net For instance, these transitions could be characterized as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions. nih.gov

The simulation of vibrational spectra (e.g., IR and Raman) can aid in the structural characterization of the compound by correlating the calculated vibrational frequencies with the experimentally observed bands. researchgate.net Furthermore, theoretical calculations can provide insights into the nature of the excited states, which is crucial for understanding the luminescence properties of the metal complexes. researchgate.net These computational predictions are vital for the rational design of new materials with tailored optical and electronic properties for applications in areas like organic light-emitting diodes (OLEDs) and sensors. nih.gov

Future Research Directions and Perspectives

Exploration of New Multi-Functional Ligand Architectures

A primary direction for future research lies in the systematic exploration of new ligand architectures derived from the 5-(3,5-Dicarboxyphenyl)picolinic acid scaffold. While this ligand itself holds much promise, the design and synthesis of its isomers and functionalized derivatives are crucial for fine-tuning the resulting material properties.

Future work should involve:

Isomeric Variation: Investigating positional isomers, such as 4-(2,4-dicarboxylphenyl)picolinic acid and 5-(3,4-dicarboxylphenyl)picolinic acid, has already demonstrated the profound impact of carboxylate group placement on the final coordination network's dimensionality and topology. researchgate.netrsc.org Systematic synthesis of all possible isomers will provide a comprehensive library of building blocks, enabling greater control over the assembly of desired structures, from discrete molecules to complex 3D frameworks. rsc.org

Functional Group Incorporation: The ligand backbone can be functionalized with additional groups (e.g., -OH, -NH2, -SO3H, alkyl chains) to introduce new functionalities. These groups can act as secondary coordination sites, create specific active centers for catalysis, or modify the hydrophilicity/hydrophobicity of the pores, thus tailoring the material for specific guest interactions.

Flexibility and Steric Hindrance: Modifying the connectivity between the phenyl and pyridine (B92270) rings, for instance by introducing flexible ether or amide linkages, can create ligands with greater conformational freedom. rsc.org This flexibility can lead to novel, dynamic framework structures capable of responding to external stimuli. Conversely, introducing bulky substituents can control the level of interpenetration in MOFs, a common phenomenon in coordination polymers that can be leveraged to control pore size. nih.gov

Diversification of Metal Nodes and Heterometallic Frameworks

The choice of the metal-containing secondary building unit (SBU) is as critical as the organic linker in determining the final structure and properties of a MOF. While research on analogous pyridyl-dicarboxylate ligands has involved various transition metals (e.g., Co, Ni, Cu, Zn, Cd, Mn) rsc.orgrsc.orgmdpi.com and lanthanides (e.g., Dy, Sm, Gd, Tb) rsc.orgresearchgate.netmdpi.com, a vast area of the periodic table remains to be explored.

Key future perspectives include:

Exploring a Wider Range of Metals: Systematically reacting this compound with less common metal ions, such as alkaline earth metals (Mg, Ca, Sr), p-block metals (Al, Ga, In), and other d-block or f-block elements, is expected to yield novel framework topologies and properties. rsc.orgmdpi.comresearchgate.net

Heterometallic (Mixed-Metal) MOFs: A highly promising frontier is the synthesis of heterometallic MOFs. Incorporating two or more different metal ions into a single framework can lead to materials with synergistic or unprecedented properties. Future research should focus on:

d-f Heterometallic Systems: Combining transition metals and lanthanides could integrate desirable magnetic or luminescent properties from the f-elements with the structural robustness or catalytic activity imparted by d-elements.

Mixed-Lanthanide Systems: The synthesis of solid solutions with varying ratios of different lanthanide ions (e.g., Sm/Gd or Sm/Tb) allows for the fine-tuning of photoluminescent properties, creating potential applications in ratiometric sensing, lighting, and anti-counterfeiting technologies. mdpi.com

A summary of coordination polymers derived from analogous pyridyl-carboxylate ligands highlights the structural diversity achievable by varying the metal node.

| Ligand | Metal Ion(s) | Structural Dimensionality | Reported Properties/Applications | Reference |

|---|---|---|---|---|

| 5-(3,4-Dicarboxylphenyl)picolinic acid | Mn, Ni, Cu, Zn | 0D, 1D, 2D | Photocatalysis (Methylene Blue Degradation) | rsc.org |

| 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Ni, Co, Cd, Cu, Mn | 0D, 1D, 2D, 3D | Unprecedented (3,4,5)-connected topology | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Co | 2D | Antiferromagnetic interactions | mdpi.com |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn, Co, Ni, Cu | 1D, 2D, 3D | Catalysis (Knoevenagel Condensation) | acs.org |

| bis(3,5-dicarboxyphenyl)terephthalamide | Dy, Sm | 3D | Slow magnetic relaxation, Luminescent sensing of Fe³⁺ | rsc.org |

Advanced Characterization of Defective MOFs

Perfectly crystalline MOFs are an idealization; real materials invariably contain structural defects. Rather than being viewed as imperfections, these defects (such as missing linkers or metal clusters) can be harnessed through "defect engineering" to enhance material properties. A significant future challenge is the precise characterization and control of defects in MOFs constructed from ligands like this compound.

Future research must focus on:

Controlled Defect Formation: Developing synthetic protocols (e.g., using modulators or post-synthetic treatments) to intentionally introduce a controlled concentration of specific types of defects into frameworks derived from the title ligand.

Advanced Spectroscopic and Microscopic Techniques: Moving beyond bulk characterization methods like powder X-ray diffraction. Techniques such as high-resolution transmission electron microscopy (HR-TEM), solid-state nuclear magnetic resonance (ssNMR), and positron annihilation lifetime spectroscopy (PALS) will be essential for identifying the nature, location, and concentration of defects at the atomic level.

In-Situ and Operando Characterization: Studying the behavior of defects under real operating conditions (e.g., during a catalytic reaction or gas adsorption) is crucial. Techniques that allow for the characterization of the material while it is functioning will provide invaluable insights into how defects contribute to performance.

Tailoring Structure-Property Relationships for Specific Applications

A central goal of future research is to establish clear and predictable relationships between the structure of a MOF and its functional properties. By systematically modifying the three key components—the organic ligand, the metal node, and the presence of defects—researchers can tailor materials for specific, high-value applications.

Prospective research areas include:

Catalysis: The nitrogen atom of the pyridine ring and the open metal sites within the MOF can act as Lewis acid/base centers. Future work should aim to design catalysts for specific organic transformations, such as C-C bond formation (e.g., Henry or Knoevenagel reactions) or oxidation/reduction reactions. nih.govacs.org The asymmetric nature of the ligand could also be exploited for enantioselective catalysis.

Luminescent Sensing: MOFs containing lanthanide ions are often highly luminescent. The focus will be on designing sensors where the luminescence is quenched or enhanced in the presence of specific analytes (e.g., metal ions, small molecules, pollutants), leveraging the functional groups within the pores for selective binding. rsc.org

Magnetic Materials: The assembly of paramagnetic metal ions like Mn(II), Co(II), or Dy(III) using this compound could lead to novel magnetic materials, including single-molecule magnets (SMMs) or materials exhibiting long-range magnetic ordering. rsc.orgmdpi.com Research will focus on controlling the metal-metal distances and geometries to tune the magnetic exchange interactions.

Scalable Synthesis and Industrial Applications of Derived Materials

For any material to move from the laboratory to the marketplace, its synthesis must be scalable, cost-effective, and environmentally benign. A major future direction for MOFs derived from this compound is to address the challenge of large-scale production.

Future research should prioritize:

Green Synthetic Routes: Developing syntheses that use water or other environmentally friendly solvents, minimize waste, and operate under milder conditions (lower temperature and pressure) than traditional solvothermal methods. nih.gov

Continuous Manufacturing: Exploring continuous flow chemistry as an alternative to batch synthesis. Flow reactors can offer better control over reaction parameters, leading to higher consistency, improved yields, and easier scale-up.

Economical Precursors: Investigating synthetic routes to this compound itself from inexpensive, readily available, or biomass-derived feedstocks, as the cost of the ligand is often a major barrier to commercialization. mdpi.comresearchgate.net

Processability: Developing methods to process the resulting MOF powders into practical forms, such as pellets, thin films, or composites, which are required for most industrial applications like gas separation membranes or catalytic packed-bed reactors.

By focusing on these interconnected research areas, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of functional, high-performance materials.

Q & A

Q. What are the recommended synthetic routes for 5-(3,5-Dicarboxyphenyl)picolinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of polycarboxylated picolinic acid derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or decarboxylative coupling, as demonstrated in palladium-catalyzed systems . For optimization, employ factorial design (e.g., varying catalysts, solvents, temperature) to identify critical parameters. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield . Monitor intermediates via HPLC or NMR to track decarboxylation efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Use FT-IR to confirm carboxylic acid (-COOH) and pyridine ring vibrations. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm . Structural elucidation via ¹H/¹³C NMR should focus on aromatic protons (δ 7–9 ppm) and carboxylic acid protons (broad signals at δ 10–13 ppm). Compare with PubChem data for validation .

Q. How does pH influence the stability and solubility of this compound in aqueous systems?

- Methodological Answer : Conduct pH-dependent solubility studies (e.g., shake-flask method) across pH 2–12. The compound’s dicarboxylic groups (pKa ~2–5) will deprotonate at higher pH, increasing solubility. Use dynamic light scattering (DLS) to monitor aggregation. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH) with HPLC tracking .

Advanced Research Questions

Q. How can computational modeling predict the coordination chemistry or catalytic potential of this compound with transition metals?

- Methodological Answer : Use density functional theory (DFT) to model metal-ligand interactions (e.g., with Pd, Cu) at the pyridine nitrogen and carboxylate groups. Calculate binding energies and frontier molecular orbitals (HOMO/LUMO) to predict catalytic activity . Pair with experimental validation via X-ray crystallography or EXAFS for metal-complex structures .

Q. What experimental strategies resolve contradictions in observed bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Apply dose-response assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) to establish selectivity indices. Use transcriptomic profiling to identify off-target effects. Cross-validate with structural analogs to isolate functional groups responsible for divergent bioactivities . Statistical tools like ANOVA can discern significant differences between datasets .

Q. How can adsorption studies on indoor surfaces (e.g., cellulose, polymers) inform environmental fate modeling of this compound?

- Methodological Answer : Conduct microscale adsorption experiments using quartz crystal microbalance (QCM) or XPS to quantify surface interactions. Correlate with computational models (e.g., molecular dynamics) to predict environmental persistence. Variables like humidity and surface roughness must be controlled .

Q. What advanced reactor designs improve scalability for green synthesis of this compound?

- Methodological Answer : Explore continuous-flow reactors with immobilized catalysts to enhance reaction efficiency and reduce waste. Optimize parameters (residence time, pressure) using computational fluid dynamics (CFD). Compare energy consumption and E-factors (kg waste/kg product) with batch systems .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to analyze synergistic/antagonistic effects in multi-component systems involving this compound?

- Methodological Answer : Implement full factorial design (2^k or 3^k) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Use principal component analysis (PCA) to reduce dimensionality and identify dominant factors. For non-linear relationships, apply artificial neural networks (ANN) .

Q. What statistical approaches are recommended for reconciling discrepancies in kinetic data (e.g., reaction rate constants)?

- Methodological Answer : Apply Bayesian inference to integrate prior data (e.g., Arrhenius parameters from analogous compounds) with new experimental results. Use Monte Carlo simulations to quantify uncertainty in rate constants. Cross-check with isoconversional methods (e.g., Friedman analysis) for non-isothermal kinetics .

Cross-Disciplinary Applications

Q. How can this compound be integrated into hybrid materials for photocatalytic or energy storage applications?

- Methodological Answer :

Synthesize metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using the compound as a linker. Characterize porosity via BET and photocatalytic activity via UV-vis diffuse reflectance. Test charge-discharge cycles in supercapacitors using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.